N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide
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Description
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H21ClN4O3S2 and its molecular weight is 464.98. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Anticancer Applications
Compounds synthesized from 4-chlorobenzoic acid, sharing a structural resemblance to the target molecule, have shown anti-tobacco mosaic virus activity, indicating their potential antiviral properties (Zhuo Chen et al., 2010). Additionally, derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (a structurally similar compound to the target molecule) demonstrated significant proapoptotic activity against melanoma cell lines, highlighting their potential as anticancer agents (Ö. Yılmaz et al., 2015).
Antimicrobial Evaluation
Thiazole derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain derivatives possess good antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal properties (A. Chawla, 2016).
Chemical Synthesis and Molecular Docking Studies
Research has also been conducted on the efficient synthesis of cyclic sulfonamides, which are structurally related to the target molecule, through intramolecular Diels-Alder reactions. These studies contribute to the understanding of the synthesis processes and potential applications of these compounds (I. Greig et al., 2001). Furthermore, molecular docking studies on similar sulfonamide derivatives have been performed to predict their binding affinities and mode of action towards biological targets, providing insights into their potential therapeutic applications (Shimaa M. Abd El-Gilil, 2019).
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-13-4-3-11-25(12-13)30(27,28)15-9-7-14(8-10-15)19(26)23-24-20-22-18-16(21)5-2-6-17(18)29-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNLNKOFWSABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.